![molecular formula C9H9ClN2O2 B1271052 4-[(Chloroacetyl)amino]benzamide CAS No. 85126-67-6](/img/structure/B1271052.png)

4-[(Chloroacetyl)amino]benzamide

Vue d'ensemble

Description

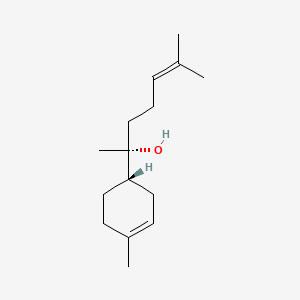

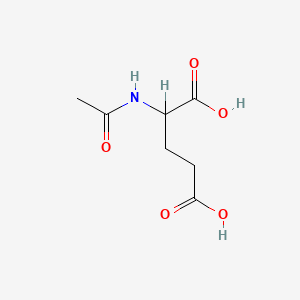

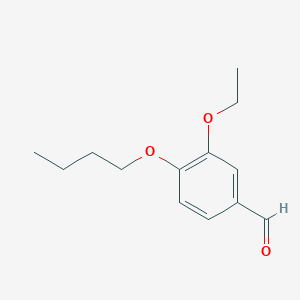

“4-[(Chloroacetyl)amino]benzamide” is a chemical compound with the linear formula C9H9ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “this compound”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this process is easily prepared and reusable . The advantages of this method include the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yield, and an eco-friendly process .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C9H9ClN2O2 . The compound has a molecular weight of 212.637 .

Applications De Recherche Scientifique

Liquid Chromatographic Determination

4-Amino-N-(2,6-dimethylphenyl)-benzamide, a compound related to 4-[(Chloroacetyl)amino]benzamide, has shown promise as a new anticonvulsant. A liquid chromatographic method was developed to determine its concentration in serum and urine, which is crucial for pharmacokinetic studies (Dockens, Ravis, & Clark, 1987).

Polymorphism Characterization

Two polymorphs of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159), were characterized using techniques like X-ray powder diffractometry and thermal analysis. This characterization is important for understanding the physical and chemical properties of benzamide derivatives (Yanagi et al., 2000).

Histone Deacetylase Inhibition

Newly synthesized benzamide derivatives, including compounds related to this compound, have shown inhibitory activity against histone deacetylase. This activity is vital for understanding their potential as antitumor agents (Suzuki et al., 1999).

Antioxidant Potential

Amino-substituted benzamide derivatives, closely related to this compound, act as powerful antioxidants by scavenging free radicals. Their electrochemical oxidation mechanisms provide insights into their radical scavenging activity (Jovanović et al., 2020).

Antitumor Activity

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active histone deacetylase inhibitor with significant antitumor activity. This finding is crucial for the development of new cancer therapies (Zhou et al., 2008).

Carbonic Anhydrase Inhibition

Benzamide-4-sulfonamides, including derivatives of benzamides, are effective inhibitors of human carbonic anhydrase, which is significant for therapeutic applications in various diseases (Abdoli et al., 2018).

Anticonvulsant Properties

Derivatives of 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound similar to this compound, have been synthesized and shown to possess anticonvulsant properties, which are vital for epilepsy treatment (Lambert et al., 1995).

Anticonvulsant Mechanism Analysis

LY201116 [4‐amino‐N‐(2,6‐dimethylphenyl)benzamide] and its analogues, including LY201409, have shown potent anticonvulsant activity, providing insights into the mechanisms of action of benzamide anticonvulsants (Robertson et al., 1988).

Biological Evaluation for Drug Development

Synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, derived from 4-aminophenazone, has potential applications in medicinal chemistry, indicating the versatility of benzamide derivatives in drug development (Saeed et al., 2015).

Antispasmodic and Antihypoxic Properties

Benzamides, including analogues of this compound, have shown antispasmodic and antihypoxic properties, expanding their potential therapeutic applications (Bakibaev et al., 1994).

Structure-Anticonvulsant Relationship

The study of amides related to 4-amino-N-(1-phenylethyl)benzamide, a benzamide derivative, provides insights into the structure-anticonvulsant relationship, crucial for designing effective antiepileptic drugs (Clark & Davenport, 1987).

Neurogenic Contraction Analysis

4‐Amino‐5‐chloro‐substituted benzamides can induce neurogenic contractions in the guinea‐pig ileum, indicating potential applications in gastrointestinal disorders (Linnik et al., 1994).

Metabolite Analysis

A method for determining 4-amino-5-chloro-2-methoxy-N-(2-ethylaminoethyl)benzamide, a metabolite of metochlopramide, in rat urine was developed. This research is crucial for understanding the metabolism of related benzamides (Tam & Axelson, 1979).

Safety and Hazards

The safety data sheet for benzamide suggests that it is harmful if swallowed and is suspected of causing genetic defects . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

Benzamidine, a structurally similar compound, has been reported to interact with various targets such as kallikrein-1, urokinase-type plasminogen activator, trypsin-1, and casein kinase ii subunit alpha . These proteins play crucial roles in various biological processes, including proteolysis, signal transduction, and cell cycle regulation.

Mode of Action

It can be inferred from the related compound benzamidine that it may interact with its targets through a mechanism involving nucleophilic substitution . In such reactions, the nitrogen atom in the amine group of 4-[(Chloroacetyl)amino]benzamide could act as a nucleophile, attacking an electrophilic carbon in the target molecule .

Biochemical Pathways

Given its potential interaction with proteins like kallikrein-1 and urokinase-type plasminogen activator, it may influence proteolytic pathways and associated downstream effects .

Result of Action

Based on its potential targets, it may influence processes such as proteolysis and signal transduction, thereby affecting cellular functions .

Propriétés

IUPAC Name |

4-[(2-chloroacetyl)amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXTYKMJPLXNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368041 | |

| Record name | 4-[(chloroacetyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85126-67-6 | |

| Record name | 4-[(2-Chloroacetyl)amino]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85126-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(chloroacetyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1270991.png)